2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone
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Overview
Description
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone”, focusing on several unique applications:
Antiepileptic Applications
Compounds containing 1,2,4-triazines derivatives have been found to display antiepileptic properties. An example is Lamotrigine, which is used as an antiepileptic drug .
Antitumor Activities
Derivatives of 1,2,4-triazines have also been used in antitumor applications. Tirapazamine is one such compound known for its antitumor effects .
Antimicrobial Properties
Fused 1,2,4-triazines have shown antimicrobial activities, which could be leveraged in the development of new antimicrobial agents .
Antiviral Uses
The structure of 1,2,4-triazines allows for antiviral applications, which is crucial in the fight against viral infections .
Antimycobacterial Effects
These compounds have been utilized for their antimycobacterial properties, providing a pathway for treating mycobacterial infections .
Anxiolytic and Antidepressant Effects
Some derivatives are known to possess anxiolytic and antidepressant activities, indicating their potential use in mental health treatment .
Mechanism of Action
Target of Action
The compound 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a member of the triazolopyridazine family . The primary targets of this compound are likely to be Cyclin-Dependent Kinase 2 (CDK2) and c-Met kinase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . c-Met kinase is a receptor tyrosine kinase that plays a vital role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its targets by inhibiting their activity .
Biochemical Pathways
The inhibition of CDK2 and c-Met kinase can affect multiple biochemical pathways. For instance, inhibiting CDK2 can halt the progression of the cell cycle, preventing the proliferation of cancer cells . On the other hand, c-Met kinase is involved in several signaling pathways that regulate cell growth and survival. Its inhibition can lead to the suppression of these pathways, resulting in the inhibition of tumor growth .
Result of Action
The compound exhibits potent antiproliferative activities against various cancer cells . By inhibiting CDK2 and c-Met kinase, it can suppress the growth and proliferation of cancer cells .
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-2-27-17-10-8-16(9-11-17)21-23-22-19-12-13-20(24-25(19)21)28-14-18(26)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMICOYIMHUTNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone |
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